Cas no 64951-11-7 (Imidazo[1,2-a]pyrimidine-3-carboxylic acid)
Imidazo[1,2-a]pyrimidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyrimidine-3-carboxylic acid
- 4-hydroimidazo[1,2-a]pyrimidine-3-carboxylic acid
- AG-C-11756
- CTK7J0605
- Imidazo-pyrimidin-3-carbonsaeure
- SBB053558
- SureCN2814544
- W-60391
- AKOS005264504
- DTXSID60495498
- TS-00116
- imidazo[1,2-a]-pyrimidine-3-carboxylic acid
- MFCD09994697
- Imidazo[1,2-a]pyrimidine-3-carboxylic acid, AldrichCPR
- AM20120702
- J-521507
- AC-28344
- SCHEMBL2814544
- EN300-98690
- IMIDAZO[1,2-A]PYRIMIDINE-3-CARBOXYLICACID
- DA-18120
- CS-W022759
- Z1198268370
- W10235
- 64951-11-7
-
- MDL: MFCD09994697
- Inchi: 1S/C7H5N3O2/c11-6(12)5-4-9-7-8-2-1-3-10(5)7/h1-4H,(H,11,12)
- InChI Key: HZXJBCVANGLSGC-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C2N=CC=CN12)=O
Computed Properties
- Exact Mass: 163.03825
- Monoisotopic Mass: 163.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 67.5Ų
Experimental Properties
- PSA: 67.49
Imidazo[1,2-a]pyrimidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 066605-250mg |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid |
64951-11-7 | 97% | 250mg |
£90.00 | 2022-03-01 | |
| Fluorochem | 066605-1g |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid |
64951-11-7 | 97% | 1g |
£138.00 | 2022-03-01 | |
| Fluorochem | 066605-5g |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid |
64951-11-7 | 97% | 5g |
£516.00 | 2022-03-01 | |
| Alichem | A089004470-1g |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid |
64951-11-7 | 97% | 1g |
$324.00 | 2023-09-01 | |
| Alichem | A089004470-5g |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid |
64951-11-7 | 97% | 5g |
$900.00 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02571-10g |
Imidazo[1,2-a]pyrimidine-3-carboxylic Acid |
64951-11-7 | 95% | 10g |
$1250 | 2023-09-07 | |
| Matrix Scientific | 082998-250mg |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid, 95% |
64951-11-7 | 95% | 250mg |
$120.00 | 2023-09-06 | |
| Matrix Scientific | 082998-1g |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid, 95% |
64951-11-7 | 95% | 1g |
$203.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD590-200mg |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid |
64951-11-7 | 97% | 200mg |
262.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD590-50mg |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid |
64951-11-7 | 97% | 50mg |
116.0CNY | 2021-08-04 |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid Suppliers
Imidazo[1,2-a]pyrimidine-3-carboxylic acid Related Literature
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1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decadeRicha Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2015 5 81608
Additional information on Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Imidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS No. 64951-11-7): A Versatile Scaffold in Modern Pharmaceutical Research
Imidazo[1,2-a]pyrimidine-3-carboxylic acid, identified by the chemical identifier CAS No. 64951-11-7, represents a significant scaffold in the realm of pharmaceutical chemistry. This heterocyclic compound, characterized by its fused imidazole and pyrimidine rings, has garnered considerable attention due to its structural versatility and biological activity. The carboxylic acid functionality at the 3-position further enhances its utility as a precursor in drug discovery and medicinal chemistry.
The structural motif of Imidazo[1,2-a]pyrimidine-3-carboxylic acid is particularly intriguing because it mimics natural nucleobases, making it a promising candidate for modulating biological pathways involved in DNA and RNA interactions. Recent studies have highlighted its potential in developing inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious disorders. The compound's ability to engage with biological targets at multiple levels underscores its significance in therapeutic innovation.
In the context of oncology research, Imidazo[1,2-a]pyrimidine derivatives have been extensively explored for their ability to inhibit kinases and other enzymes that drive tumor growth and progression. For instance, modifications of the core scaffold have led to the discovery of novel agents that exhibit potent activity against tyrosine kinases, which are critical in signal transduction pathways associated with cancer cell proliferation. The carboxylic acid moiety serves as a key pharmacophore, enabling further derivatization to enhance binding affinity and selectivity.
Beyond oncology, Imidazo[1,2-a]pyrimidine-3-carboxylic acid has shown promise in addressing inflammatory diseases. Researchers have leveraged its scaffold to develop molecules that modulate inflammatory cytokine production and immune cell function. The compound's structural similarity to purine derivatives allows it to interact with adenosine receptors, which play a pivotal role in regulating inflammation and immune responses. This interaction has been exploited in the development of potential treatments for autoimmune conditions and chronic inflammation.
The synthesis of Imidazo[1,2-a]pyrimidine-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic accessibility. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the carboxylic acid group. Advances in synthetic methodologies have enabled the preparation of complex derivatives with tailored biological properties, facilitating high-throughput screening for drug-like compounds.
One of the most compelling aspects of Imidazo[1,2-a]pyrimidine-3-carboxylic acid is its adaptability in medicinal chemistry libraries. By varying substituents on the core scaffold, researchers can fine-tune pharmacokinetic profiles, metabolic stability, and target specificity. This flexibility has led to the identification of several lead compounds that are currently undergoing preclinical evaluation for their therapeutic efficacy.
The integration of computational chemistry techniques has further accelerated the discovery process for Imidazo[1,2-a]pyrimidine derivatives. Molecular modeling studies have provided insights into binding interactions with biological targets, guiding the design of optimized analogs. These computational approaches complement experimental efforts by predicting structural features that enhance drug potency and reduce off-target effects.
Recent advancements in next-generation sequencing technologies have also contributed to the exploration of Imidazo[1,2-a]pyrimidine-based therapeutics. By correlating genetic variations with drug response profiles, researchers can identify patient subpopulations that may benefit most from these compounds. This personalized medicine approach aligns with broader trends in pharmaceutical development aimed at improving treatment outcomes through targeted interventions.
The role of Imidazo[1,2-a]pyrimidine-3-carboxylic acid in addressing emerging infectious diseases is another area of active investigation. Its structural framework allows for the development of broad-spectrum antiviral agents by targeting viral replication mechanisms or host factors essential for pathogen survival. Such efforts are particularly relevant in an era where emerging pathogens pose significant challenges to global health security.
In conclusion, Imidazo[1,2-a]pyrimidine-3-carboxylic acid stands as a cornerstone in modern pharmaceutical research due to its versatile scaffold and diverse biological activities. Its applications span multiple therapeutic domains, from oncology to inflammation and infectious diseases, underscoring its importance as a chemical entity with far-reaching implications for human health. As research continues to uncover new possibilities for this compound and its derivatives, it will undoubtedly remain a focal point in drug discovery initiatives worldwide.
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